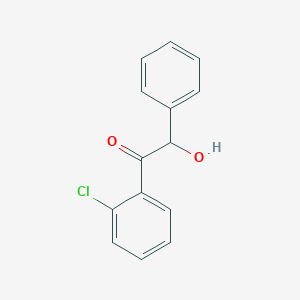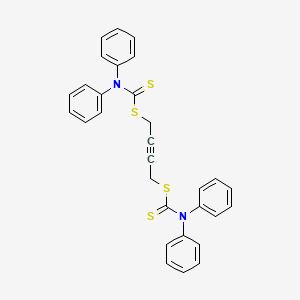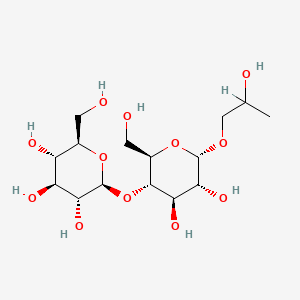![molecular formula C18H16N2O B14463578 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole CAS No. 67484-43-9](/img/structure/B14463578.png)
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is a tetracyclic natural product belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a well-known alkaloid first isolated from the plant Ochrosia elliptica in 1959 . The compound has garnered significant attention due to its potential biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of cyclization and coupling reactions. One common method includes the rearrangement of 9-allyl-6-methoxy-1,4-dimethylcarbazole to the 8-allyl isomer, followed by further cyclization steps . Another approach involves regioselective bromination and subsequent substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of reduced derivatives with different biological activities.
Substitution: Common substitution reactions include bromination and ipso substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bromine or other halogenating agents for bromination reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Mecanismo De Acción
The compound exerts its effects primarily through:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell death.
Kinase Inhibition: Interacts with various kinases, affecting cell signaling pathways.
Comparación Con Compuestos Similares
Ellipticine: Shares a similar structure and biological activity profile.
9-Methoxyellipticine: A derivative with enhanced cytotoxic activity due to the presence of a methoxy group at the C-9 position.
Olivacine: Another pyridocarbazole alkaloid with significant antitumor activity.
Uniqueness: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which influences its biological activity and potential applications. Its methoxy group at the C-7 position and dimethyl groups at C-5 and C-11 contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
67484-43-9 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
7-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-14-9-19-8-7-12(14)11(2)17-16(10)13-5-4-6-15(21-3)18(13)20-17/h4-9,20H,1-3H3 |
Clave InChI |
ZDCKQJYKIULPOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


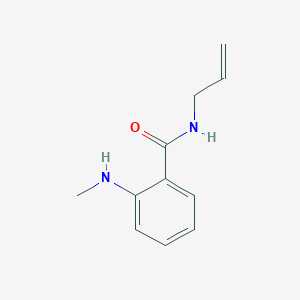
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
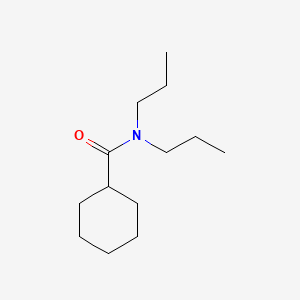
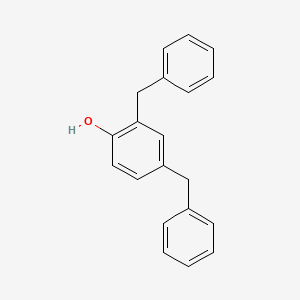
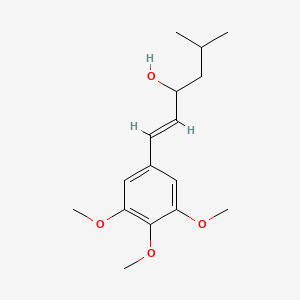
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
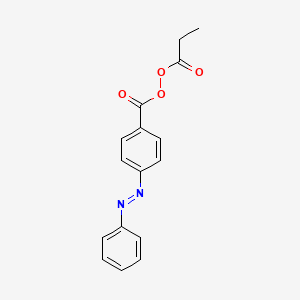

![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
